molecular formula C23H20N2O B5808337 N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide

N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide

カタログ番号 B5808337
分子量: 340.4 g/mol
InChIキー: GYEGDDXJVFNDOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide, commonly known as O-1918, is a synthetic compound that belongs to the family of non-cannabinoid ligands. It was first synthesized in 2001 by O. LoVerme et al. as a potential antagonist of the cannabinoid receptor 1 (CB1). However, later studies revealed that O-1918 does not bind to CB1 or CB2 receptors, but instead interacts with an unknown target(s) in the endocannabinoid system.

作用機序

The exact mechanism of action of O-1918 is not fully understood, but it is believed to interact with an unknown target(s) in the endocannabinoid system. It has been suggested that O-1918 may act as an allosteric modulator of the N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide receptor or as a ligand for an unknown receptor(s) that is involved in the regulation of pain, inflammation, and metabolism.
Biochemical and Physiological Effects:
O-1918 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, reduction of pain and inflammation, and improvement of glucose tolerance, insulin sensitivity, and lipid metabolism. These effects are believed to be mediated by the interaction of O-1918 with an unknown target(s) in the endocannabinoid system.

実験室実験の利点と制限

One of the advantages of using O-1918 in lab experiments is its high potency and selectivity for its target(s). It also has a low toxicity profile and is relatively easy to synthesize. However, one of the limitations of using O-1918 is the lack of knowledge about its exact target(s) and mechanism of action, which makes it difficult to interpret the results of experiments and design new experiments based on the findings.

将来の方向性

Despite the significant progress made in the study of O-1918, there are still many unanswered questions about its target(s) and mechanism of action. Future research should focus on identifying the exact target(s) of O-1918 and elucidating its mechanism of action. This could involve the use of molecular biology techniques, such as gene expression analysis and protein-protein interaction assays. Another area of future research could be the development of O-1918 derivatives with improved potency and selectivity for its target(s) and reduced toxicity. Finally, the therapeutic potential of O-1918 in various diseases, such as cancer, pain, inflammation, and metabolic disorders, should be further explored in preclinical and clinical studies.

合成法

The synthesis of O-1918 involves a multistep process that starts with the reaction of 2-bromoethylamine hydrobromide with indole-3-carboxaldehyde in the presence of triethylamine. The resulting intermediate is then reacted with 4-biphenylcarboxylic acid in the presence of 1,3-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield O-1918. The final product is purified by column chromatography and characterized by NMR, IR, and mass spectrometry.

科学的研究の応用

O-1918 has been extensively studied for its potential therapeutic applications in various fields, including cancer, pain, inflammation, and metabolic disorders. In cancer research, O-1918 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. It also induces apoptosis and inhibits angiogenesis in cancer cells. In pain and inflammation research, O-1918 has been shown to reduce pain and inflammation in animal models of neuropathic pain, inflammatory pain, and arthritis. It also reduces the production of pro-inflammatory cytokines and chemokines. In metabolic disorder research, O-1918 has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes.

特性

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-15-14-20-16-25-22-9-5-4-8-21(20)22/h1-13,16,25H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEGDDXJVFNDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。